REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:12].IC.[C:15](=O)([O-])[O-].[K+].[K+]>CC(C)=O>[F:1][C:2]1[C:3]([O:12][CH3:15])=[CH:4][CH:5]=[CH:6][C:7]=1[C:8]([F:10])([F:11])[F:9] |f:2.3.4|
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Name
|
|
Quantity
|
4.87 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1C(F)(F)F)O
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
4.48 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
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Details
|
stirred for 17 hours under N2
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The reaction is warmed to rt
|
Type
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FILTRATION
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Details
|
The reaction filtered
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Type
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CUSTOM
|
Details
|
to remove the solids
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Type
|
ADDITION
|
Details
|
The mixture is diluted with water
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Type
|
EXTRACTION
|
Details
|
extracted with Et2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1OC)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.76 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |